4-(5-Propylpyrimidin-2-YL)benzoic acid
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Overview
Description
4-(5-Propylpyrimidin-2-YL)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-propylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Propylpyrimidin-2-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Propylpyrimidin-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(5-Propylpyrimidin-2-YL)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Propylpyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenylpyrimidin-2-YL)benzoic acid: Similar structure but with a phenyl group instead of a propyl group.
4-(5-Methylpyrimidin-2-YL)benzoic acid: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
4-(5-Propylpyrimidin-2-YL)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and affect its interaction with biological targets compared to its analogs .
Properties
CAS No. |
81033-50-3 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(5-propylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(7-5-11)14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |
InChI Key |
UCSKMSBLESRIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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